N-ethyl-2-(methylsulfanyl)aniline
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Overview
Description
N-ethyl-2-(methylsulfanyl)aniline: is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a methylsulfanyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method to prepare N-ethyl-2-(methylsulfanyl)aniline involves the alkylation of 2-(methylsulfanyl)aniline with ethyl halides under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of 2-(methylsulfanyl)benzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-2-(methylsulfanyl)aniline can undergo oxidation reactions where the methylsulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-ethyl-2-(methylthio)aniline using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the ortho and para positions relative to the amino group. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: N-ethyl-2-(methylthio)aniline.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: N-ethyl-2-(methylsulfanyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other aniline derivatives.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing aniline derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(methylsulfanyl)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
N-methyl-2-(methylsulfanyl)aniline: This compound is similar in structure but has a methyl group instead of an ethyl group attached to the nitrogen.
2-(methylsulfanyl)aniline: This compound lacks the ethyl group on the nitrogen, making it less bulky and potentially less reactive in certain reactions.
Uniqueness: N-ethyl-2-(methylsulfanyl)aniline is unique due to the presence of both an ethyl group and a methylsulfanyl group, which can influence its chemical properties and reactivity. The combination of these groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
N-ethyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
OLNVQVOKWQPMHG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1SC |
Origin of Product |
United States |
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